molecular formula C16H19N B1437819 3,5-Dimethyl-N-(2-methylbenzyl)aniline CAS No. 356531-05-0

3,5-Dimethyl-N-(2-methylbenzyl)aniline

Cat. No.: B1437819
CAS No.: 356531-05-0
M. Wt: 225.33 g/mol
InChI Key: DCRKUQMMZIFKQM-UHFFFAOYSA-N
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Description

3,5-Dimethyl-N-(2-methylbenzyl)aniline is a substituted aniline derivative featuring a 3,5-dimethyl-substituted aromatic amine core and a 2-methylbenzyl group attached to the nitrogen atom. This compound belongs to a broader class of N-benzylaniline derivatives, which are widely studied for their applications in organic synthesis, catalysis, and materials science. The methyl groups on both the aniline ring and the benzyl substituent influence its electronic, steric, and solubility properties, making it a versatile intermediate in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

3,5-dimethyl-N-[(2-methylphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-12-8-13(2)10-16(9-12)17-11-15-7-5-4-6-14(15)3/h4-10,17H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRKUQMMZIFKQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-N-(2-methylbenzyl)aniline typically involves the alkylation of 3,5-dimethylaniline with 2-methylbenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-N-(2-methylbenzyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3,5-Dimethyl-N-(2-methylbenzyl)aniline is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving protein interactions and enzyme activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-N-(2-methylbenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: The 2-methylbenzyl group in the target compound provides steric bulk and mild electron donation, stabilizing intermediates in catalytic cycles (e.g., radical cation formation, as seen in electrochemical studies) . Propoxy groups (e.g., 3-propoxybenzyl) increase polarity and solubility in organic solvents while introducing hydrogen-bonding capabilities .
  • Positional Isomerism: Substitution patterns on the benzyl ring (e.g., 2-methyl vs. 4-methylphenoxybutyl) significantly alter molecular conformation and interaction with biological targets or catalysts. For instance, 2-methyl groups may hinder rotation around the N–C bond, affecting stereoelectronic properties .

Physicochemical Properties

  • Solubility and Boiling Points: The parent 3,5-dimethylaniline (MW 121.18 g/mol) has a boiling point of 220.5°C and moderate aqueous solubility . Substitution with a 2-methylbenzyl group increases molecular weight (225.33 g/mol) and hydrophobicity, reducing water solubility but enhancing compatibility with non-polar solvents.
  • Hazard Profiles: Propoxy-substituted derivatives (e.g., 3,5-Dimethyl-N-(3-propoxybenzyl)aniline) are classified as irritants (Xi), necessitating careful handling .

Key Research Findings

  • Catalytic Applications :
    • Magnesium-bisoxazoline complexes have been used to catalyze asymmetric cyanation of 3,5-dimethyl-N-α,β-unsaturated acylpyrazoles, highlighting the role of methyl groups in stereochemical control .
  • Electrochemical Behavior :
    • Radical cation intermediates derived from 3,5-dimethyl-N-benzylanilines participate in chain reactions during styrene oxidation, demonstrating their utility in electrosynthesis .

Biological Activity

3,5-Dimethyl-N-(2-methylbenzyl)aniline is an aromatic amine compound with potential biological activities. Its structure, characterized by a dimethyl group and a methylbenzyl substituent, suggests possible interactions with various biological targets. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the alkylation of 3,5-dimethylaniline with 2-methylbenzyl chloride. This method is efficient and yields a product that can be further characterized for its biological properties.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, similar aniline derivatives have shown significant cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an LC50 value of 18.9 nM in neuroblastoma cells, indicating potent cytotoxicity .

The biological activity of this compound is thought to involve several mechanisms:

  • Cell Cycle Arrest : Compounds in this class have been observed to induce G2/M phase arrest in cancer cells, leading to increased apoptosis .
  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and affecting cellular signaling pathways.

Case Studies

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various aniline derivatives on glioblastoma and neuroblastoma cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through cell cycle disruption .
  • Biochemical Assays :
    • In biochemical assays, related compounds were used to study enzyme interactions, revealing that they could act as inhibitors or activators depending on the target enzyme involved .

Data Table: Biological Activity Summary

Compound NameLC50 (nM)Cell Line TypeMechanism of Action
This compoundTBDTBDTBD
Related Aniline Derivative18.9NeuroblastomaG2/M Phase Arrest
Related Aniline Derivative>3000GlioblastomaG2/M Phase Arrest

Note: TBD indicates data that needs further investigation or is currently unavailable.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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